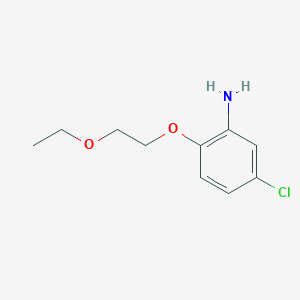

5-Chloro-2-(2-ethoxyethoxy)aniline

Description

Significance of Aniline (B41778) Derivatives in Organic Synthesis and Materials Science

Aniline, a primary aromatic amine, and its derivatives are fundamental precursors in the synthesis of a vast range of organic molecules. knowde.com These compounds serve as versatile starting materials for producing agrochemicals, pharmaceuticals, and dyes. knowde.comgoogle.com In organic synthesis, the amino group of aniline can be readily transformed into various other functional groups, enabling the construction of complex molecular architectures. youtube.combyjus.com For instance, aniline derivatives are crucial intermediates in the preparation of heterocyclic compounds like benzothiazoles and indoles, which are prevalent in many biologically active molecules. wisdomlib.orgorientjchem.org

In the realm of materials science, aniline and its substituted counterparts are instrumental in the development of high-performance polymers. knowde.comnih.gov They are used as monomers, cross-linking agents, and chain extenders in the production of polymers such as polyurethanes and polyamides. knowde.com The incorporation of aniline derivatives can significantly enhance the thermal stability, mechanical strength, and electronic properties of these materials. nih.gov

Role of Ether Linkages in Modulating Molecular Properties and Reactivity

The introduction of ether linkages into the structure of aromatic amines can profoundly influence their physical and chemical properties. Ether groups are generally stable and can increase the flexibility and solubility of a molecule in organic solvents. The presence of an ether linkage can also modulate the electronic properties of the aromatic ring through its electron-donating or -withdrawing nature, which in turn affects the reactivity of the amine group and the aromatic system. nih.gov

Specifically, the ether oxygen can participate in hydrogen bonding, which can influence intermolecular interactions and the self-assembly of molecules. This property is particularly important in the design of supramolecular structures and functional materials. acs.org Furthermore, the position and length of the ether chain can be tailored to fine-tune the steric and electronic environment around the reactive centers of the molecule, offering a powerful tool for controlling reaction outcomes and material characteristics.

Overview of 5-Chloro-2-(2-ethoxyethoxy)aniline within the Context of Advanced Chemical Synthesis

This compound is a substituted aniline that incorporates both a chloro substituent and an ethoxyethoxy side chain. This unique combination of functional groups makes it a valuable intermediate in advanced chemical synthesis. The chlorine atom provides a site for various cross-coupling reactions, while the ether-functionalized amino group can be utilized in a range of transformations to build complex molecular frameworks.

The presence of the 2-ethoxyethoxy group can enhance the solubility of the molecule and its derivatives, facilitating their processing and application. This functional group can also influence the conformational preferences and binding properties of molecules derived from it, which is a key consideration in the design of new materials and biologically active compounds. The strategic placement of the chloro and amino groups on the aniline ring provides a platform for regioselective synthesis, allowing for the controlled construction of intricate molecular architectures.

Properties of this compound

| Property | Value |

| CAS Number | 946772-83-4 |

| Molecular Formula | C10H14ClNO2 |

| IUPAC Name | This compound |

| Physical Form | Liquid |

| Storage Temperature | Room Temperature |

This data is compiled from publicly available information. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(2-ethoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEAIUGYVNPPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 5 Chloro 2 2 Ethoxyethoxy Aniline

Reactivity of the Aromatic Amine Moiety (–NH2)

The primary aromatic amine group is a key center of reactivity in 5-Chloro-2-(2-ethoxyethoxy)aniline, participating in a variety of chemical transformations.

Diazotization Reactions and Subsequent Transformations

Aromatic amines readily undergo diazotization upon treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.com This reaction converts the amino group into a diazonium salt (–N2+Cl−), a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.

For instance, the diazotization of a related compound, 2,5-dichloroaniline, is carried out in a sulfuric acid medium where nitrosylsulfuric acid acts as the electrophile. google.com The resulting diazonium salt can then be subjected to various transformations. google.com One common subsequent reaction is hydrolysis, where the diazonium group is replaced by a hydroxyl group to form a phenol (B47542). google.com This is often achieved by heating the acidic solution of the diazonium salt. google.com

In the case of this compound, the resulting diazonium salt could be used in coupling reactions to form azo dyes. byjus.com For example, coupling with an activated aromatic compound like 2-naphthol (B1666908) would likely produce a colored azo compound. byjus.com

Electrophilic Aromatic Substitution Patterns

The amine (–NH2) and the ethoxyethoxy (–O–R) groups are both activating and ortho-, para-directing for electrophilic aromatic substitution (EAS) reactions. Conversely, the chlorine atom is deactivating but also ortho-, para-directing. The interplay of these directing effects determines the position of incoming electrophiles.

Key electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. lumenlearning.com

Nitration: Introduction of a nitro group (–NO2). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (–SO3H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. youtube.com

Given the positions of the existing substituents on this compound, the most likely positions for electrophilic attack are the carbons ortho and para to the activating amine and ether groups. Steric hindrance from the bulky ethoxyethoxy group may influence the regioselectivity of these reactions. youtube.com

Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| –NH2 | Activating | Ortho, Para |

| –O–CH2CH2–O–CH2CH3 | Activating | Ortho, Para |

| –Cl | Deactivating | Ortho, Para |

Nucleophilic Reactivity

The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with various electrophiles. For example, it can be acylated by reacting with acid chlorides or anhydrides to form amides. This reaction is sometimes used as a protective strategy for the amine group during other transformations. youtube.com

Oxidation Pathways

Aromatic amines can be susceptible to oxidation, which can lead to the formation of a variety of products, including quinones or other oxidized derivatives. The specific products formed depend on the oxidizing agent and reaction conditions.

Reactivity of the Ether Linkage (–O–CH2CH2–O–CH2CH3)

The ether linkage in this compound is generally stable but can undergo cleavage under specific, often harsh, conditions.

Cleavage Reactions

Ether cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), and often heat. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which makes it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms in either an SN1 or SN2 fashion, depending on the structure of the ether. wikipedia.orgyoutube.com

For the ethoxyethoxy group, cleavage can occur at two different C-O bonds. The reaction with a strong acid like HBr would likely proceed via an SN2 mechanism, as the carbons are primary. youtube.com This would result in the formation of an alcohol and an alkyl halide. masterorganicchemistry.com In cases of diaryl ethers, hydrogenolysis of the C-O-C bond can be a side reaction during processes like catalytic hydrogenation. google.com

Interactive Table: Reagents for Ether Cleavage

| Reagent | Conditions | Mechanism | Products |

| HI, HBr | Strong acid, heat | SN1 or SN2 | Alcohol and Alkyl Halide |

| BBr3 | Strong Lewis acid | - | Alcohol and Alkyl Halide |

Reactions Involving C-H Bond Activation Adjacent to Ether Oxygen

The ethoxyethoxy group in this compound possesses C-H bonds adjacent to the ether oxygen atoms that are susceptible to activation. This reactivity is particularly relevant in the context of radical-based transformations. The generation of a radical species at the carbon adjacent to an ether oxygen is stabilized by the lone pair of electrons on the oxygen, making this position a favorable site for hydrogen atom abstraction (HAT).

In catalytic systems, particularly those involving transition metals or photoredox catalysts, the C-H bonds of the ethoxyethoxy side chain can be targeted. For instance, in reactions designed to form new carbon-carbon or carbon-heteroatom bonds, a catalyst can initiate the process by abstracting a hydrogen atom from the carbon alpha to the ether oxygen. The resulting radical is then poised to engage in subsequent reaction steps, such as addition to an unsaturated partner or a cross-coupling reaction. The generation of a nucleophilic radical adjacent to a heteroatom like oxygen represents a form of umpolung, or reversal of conventional reactivity, as this position is typically considered electrophilic. nih.gov

Influence of Substituents on Aromatic Ring Reactivity (Chloro and Ethoxyethoxy Groups)

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic and steric properties of the chloro and ethoxyethoxy substituents.

The rate and regioselectivity of electrophilic aromatic substitution are dictated by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. minia.edu.eglumenlearning.com

Ethoxyethoxy Group: The alkoxy group (-OR) is a strong activating group. The oxygen atom, being directly attached to the ring, can donate a lone pair of electrons through resonance, thereby increasing the electron density of the aromatic ring and making it more nucleophilic. This enhanced nucleophilicity leads to a faster rate of reaction compared to unsubstituted benzene. This electron donation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to these sites.

In this compound, the powerful activating effect of the ethoxyethoxy group dominates over the deactivating effect of the chloro group, making the ring activated towards electrophilic substitution. The directing effects of the two groups are as follows:

The ethoxyethoxy group at position 2 directs to positions 1 (occupied by the amino group), 3, and 5.

The chloro group at position 5 directs to positions 2 (occupied by the ethoxyethoxy group), 4, and 6.

The aniline (B41778) group (-NH2) is also a very strong activating, ortho-, para-directing group. The combined influence of these groups will determine the ultimate position of substitution.

Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

| Compound | Substituents | Predicted Relative Rate of Nitration |

|---|---|---|

| Benzene | -H | 1 |

| Chlorobenzene | -Cl | ~0.03 |

| Anisole (Methoxybenzene) | -OCH3 | ~1,000 |

| This compound | -Cl, -NH2, -O(CH2)2O(CH2)CH3 | >1,000 |

This table presents expected trends based on established substituent effects. Actual experimental values may vary.

Steric hindrance, the spatial arrangement of atoms, can significantly impact reaction rates and regioselectivity. numberanalytics.comyoutube.com In this compound, the bulky ethoxyethoxy group at the 2-position can impede the approach of an electrophile to the adjacent 3-position. Similarly, the chloro group at position 5 can sterically hinder attack at the 4 and 6 positions, although to a lesser extent.

Therefore, while electronic effects might favor substitution at a particular position, steric hindrance can lead to a preference for the less crowded site. For example, in an electrophilic substitution reaction, even though the 3-position is electronically activated by the ethoxyethoxy group, the steric bulk of this group might favor substitution at the less hindered 5-position (if it were not for the chloro group already present) or other available activated positions. The interplay between electronic and steric effects is crucial in determining the final product distribution. rsc.org

Mechanistic Studies of Key Transformations

The mechanisms of reactions involving this compound can be complex, often involving reactive intermediates and proceeding through either concerted or stepwise pathways.

In many modern catalytic reactions, radical intermediates play a pivotal role. beilstein-journals.org For substituted anilines like this compound, catalytic cycles can involve the formation of radical species. beilstein-journals.org For example, a single-electron transfer (SET) from the electron-rich aromatic ring or the aniline nitrogen to a catalyst can generate a radical cation. Alternatively, as mentioned in section 3.2.2, hydrogen atom abstraction from the ethoxyethoxy side chain can produce a carbon-centered radical.

These radical intermediates are highly reactive and can participate in a variety of bond-forming reactions that are often orthogonal to traditional ionic chemistry. nih.gov The presence of both electron-donating (ethoxyethoxy, amino) and electron-withdrawing (chloro) groups can influence the stability and subsequent reactivity of these radical intermediates. For instance, in intramolecular radical additions to the aniline ring, the polarity of the molecule is a key factor, with electrophilic radicals reacting faster with nucleophilic arenes. beilstein-journals.org Nitrene radicals are another class of reactive intermediates that can be involved in C-H amination and aziridination reactions, often generated from organic azides in the presence of a metal catalyst. researchgate.net

Chemical reactions can proceed through two primary mechanistic pathways:

Concerted Mechanism: In a concerted reaction, all bond-breaking and bond-forming events occur in a single step through a single transition state, without the formation of any intermediates. quora.comresearchgate.netyoutube.com Many pericyclic reactions, such as some cycloadditions, are concerted.

For reactions involving this compound, the mechanism will depend on the specific transformation. For example, an electrophilic aromatic substitution reaction is a classic example of a stepwise mechanism, proceeding through a carbocation intermediate known as a sigma complex or arenium ion. In contrast, certain catalytic C-H activation reactions might have steps that are concerted, while others proceed through discrete radical or organometallic intermediates in a stepwise fashion. The distinction is critical, as a stepwise mechanism allows for the possibility of rearrangements or side reactions of the intermediate, which is not possible in a concerted process.

Role of Catalysts and Reagents in Reaction Pathways

The synthesis of this compound involves carefully selected catalysts and reagents that guide the reaction pathways to achieve the desired molecular architecture. The primary route to this compound typically involves two key transformations: the formation of an ether linkage and the reduction of a nitro group to an amine. The choice of catalysts and reagents is critical for maximizing yield, ensuring regioselectivity, and minimizing side reactions, such as dehalogenation or cleavage of the ether bond.

The formation of the 2-(2-ethoxyethoxy) substituent on the aromatic ring is generally accomplished through a nucleophilic aromatic substitution or a Williamson-type ether synthesis. This step often precedes the reduction of the nitro group. For instance, a plausible precursor, 2,5-dichloronitrobenzene, can react with the sodium salt of 2-ethoxyethanol. In a related synthesis of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, potassium hydroxide (B78521) is used to deprotonate the phenol, which then acts as a nucleophile. google.com

The more critical step, which heavily relies on specific catalysts and reagents, is the selective reduction of the nitro group of a precursor like 2-(2-ethoxyethoxy)-5-chloronitrobenzene. This transformation must be efficient without cleaving the C-Cl or C-O-C bonds.

One effective method for the reduction of halogenated nitroaromatic compounds is catalytic hydrogenation. Platinum-based catalysts are frequently employed for this purpose. A patented process for a similar compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline, details a dual hydrogenation approach. google.com This involves an initial catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) as a hydrogen source, followed by high-pressure catalytic hydrogenation with gaseous hydrogen. google.com The use of ammonium formate is crucial as it also acts as an additive to control hydrogenolysis, a side reaction that can cleave the carbon-halogen and ether bonds. google.com

Another set of reagents for the reduction of a chloro-nitro aromatic precursor involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst system. For the synthesis of the structurally similar 5-chloro-2-methoxyaniline, a combination of iron(III) chloride and activated carbon has been shown to be effective. chemicalbook.com This method provides a high yield of the corresponding aniline. chemicalbook.com

Alternative reduction methods that avoid noble metal catalysts have also been developed for related compounds. For the synthesis of 5-chloro-2-methyl aniline, a system using a polysulfide (such as sodium polysulfide) in the presence of an ammonium salt (like ammonium chloride) has been utilized to reduce 4-chloro-2-nitrotoluene. google.com

Mechanistic insights from computational studies on the hydrogenation of p-chloronitrobenzene to p-chloroaniline over a γ-Mo2N surface reveal that the nitro group activation proceeds through a direct pathway involving several intermediates. nih.gov The transfer of hydrogen atoms from the catalyst surface to the nitro group is a key feature of the mechanism. nih.gov Although this study is on a different isomer and catalyst, it highlights the fundamental steps of nitro group reduction on a catalyst surface.

The table below summarizes various catalytic systems and reagents used in the synthesis of chloro-anilines, which are analogous to the synthesis of this compound.

| Precursor | Target Compound | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

| 4-chloro-1-methoxy-2-nitrobenzene | 5-chloro-2-methoxyaniline | Iron(III) chloride, activated carbon, hydrazine hydrate | Methanol | Reflux, 16h | 98% | chemicalbook.com |

| 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene | 5-chloro-2-(2,4-dichlorophenoxy)aniline | Platinum on carbon, ammonium formate, H₂ | - | - | - | google.com |

| 4-chloro-2-nitro-toluene | 5-chloro-2-methyl aniline | Polysulfide, ammonium salt | Water | 30-105 °C | - | google.com |

| p-chloronitrobenzene | p-chloroaniline | γ-Mo2N | - | ~500 K | High Selectivity | nih.gov |

Derivatization and Functionalization Strategies of 5 Chloro 2 2 Ethoxyethoxy Aniline

N-Functionalization of the Aniline (B41778) Nitrogen

The nitrogen atom of the primary aromatic amine in 5-Chloro-2-(2-ethoxyethoxy)aniline is a key site for a variety of chemical transformations, including acylation, amidation, alkylation, arylation, and the formation of urea (B33335) and sulfonamide derivatives.

The nucleophilic nature of the aniline nitrogen facilitates its reaction with acylating agents to form corresponding amides. A common acylation reaction involves the use of acid chlorides or anhydrides. For instance, the reaction of anilines with acetic anhydride (B1165640) typically proceeds under mild conditions, often with the addition of a base like sodium acetate (B1210297) to neutralize the resulting acid. wikipedia.org This straightforward reaction can be applied to this compound to yield N-(5-chloro-2-(2-ethoxyethoxy)phenyl)acetamide.

Amidation reactions with carboxylic acids can also be achieved, often requiring an activating agent to convert the carboxylic acid into a more reactive species. Various modern catalytic methods exist for direct amidation between carboxylic acids and amines, which can offer high yields and good functional group tolerance under mild conditions. nih.gov

Table 1: Representative Acylation and Amidation Reactions

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride | N-(5-chloro-2-(2-ethoxyethoxy)phenyl)acetamide |

| This compound | Benzoyl Chloride | N-(5-chloro-2-(2-ethoxyethoxy)phenyl)benzamide |

| This compound | Carboxylic Acid + Activating Agent | N-Aryl Amide Derivative |

N-alkylation of anilines can be accomplished using various alkylating agents, such as alkyl halides. thieme-connect.de However, these reactions can sometimes lead to over-alkylation, yielding mixtures of secondary and tertiary amines. thieme-connect.de More controlled and selective mono-N-alkylation can be achieved using transition-metal-catalyzed methods, such as the "borrowing hydrogen" strategy, which utilizes alcohols as alkylating agents. thieme-connect.de

For N-arylation, classic methods like the Ullmann condensation have been employed, which typically involve the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures. wikipedia.orgwikipedia.org More contemporary and milder approaches include the palladium-catalyzed Buchwald-Hartwig amination, which has become a widely used method for forming C-N bonds with a broad substrate scope. wikipedia.orglibretexts.orgbeilstein-journals.org This reaction utilizes a palladium catalyst with a suitable ligand to couple an amine with an aryl halide or triflate. beilstein-journals.org

Table 2: N-Alkylation and N-Arylation Methodologies

| Reaction Type | Catalyst/Reagents | Substrates | General Product |

| N-Alkylation | Alkyl Halide, Base | This compound, Alkyl Halide | N-Alkyl-5-chloro-2-(2-ethoxyethoxy)aniline |

| Buchwald-Hartwig Amination | Palladium Catalyst, Ligand, Base | This compound, Aryl Halide/Triflate | N-Aryl-5-chloro-2-(2-ethoxyethoxy)aniline |

| Ullmann Condensation | Copper Catalyst, Base | This compound, Aryl Halide | N-Aryl-5-chloro-2-(2-ethoxyethoxy)aniline |

Urea derivatives can be synthesized from this compound by reaction with isocyanates. This reaction is generally straightforward and proceeds by the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the isocyanate. Alternatively, phosgene (B1210022) or its safer equivalents like triphosgene (B27547) can be used to form an intermediate isocyanate in situ, which then reacts with another amine. wikipedia.org

Sulfonamides are readily prepared by the reaction of anilines with sulfonyl chlorides in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. This reaction, known as the Hinsberg test, is a reliable method for sulfonamide synthesis. For example, reacting this compound with an arylsulfonyl chloride would yield the corresponding N-aryl sulfonamide derivative. nih.gov

While specific studies on the reaction of this compound with chemoselective probes are not widely documented, the aniline functional group is a common target for such probes. For analytical purposes, reagents that react selectively with primary amines can be employed. For instance, the formation of a Schiff base with an aldehyde-containing probe could be utilized for detection or quantification. The specific chloro and ethoxyethoxy substituents on the aniline ring may influence the reactivity and the spectroscopic properties of the resulting product, which could be exploited in the design of specific analytical methods. The analysis of similar compounds like 5-Chloro-2-methylaniline is often performed using techniques such as gas chromatography-mass spectrometry (GC-MS). analytice.com

Functionalization of the Ethoxyethoxy Side Chain

The ethoxyethoxy side chain offers another site for derivatization, primarily at its terminal hydroxyl group.

The terminal hydroxyl group of the ethoxyethoxy side chain is a primary alcohol and can undergo typical alcohol reactions. A common derivatization is esterification, where the alcohol is reacted with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester. nih.gov This reaction is often catalyzed by an acid. For instance, reaction with acetic anhydride would yield 2-(2-(5-chloro-2-aminophenyl)oxy)ethyl acetate.

Another potential derivatization is etherification, where the hydroxyl group is converted into an ether linkage. This can be achieved, for example, through a Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Table 3: Derivatization of the Terminal Hydroxyl Group

| Reaction Type | Reagent | Product |

| Esterification | Carboxylic Acid / Acyl Chloride | Ester Derivative |

| Etherification | Alkyl Halide, Base | Ether Derivative |

Incorporation into Larger Polymeric or Complex Structures

The unique structure of this compound, featuring a reactive amine group and a flexible ethoxyethoxy side chain, makes it a valuable monomer for the synthesis of novel polymers. The modification of aniline monomers with various substituents allows for a detailed study of how these changes affect the properties of the resulting polymers. rsc.orgnih.gov

Polyaniline (PANI) and its derivatives are a well-known class of electrically conductive polymers. nih.gov The synthesis of new PANI derivatives using ortho-substituted anilines has been a focus of research. rsc.orgnih.gov The general approach involves the chemical oxidative polymerization of the aniline monomer. nih.govrdd.edu.iq For instance, a series of new polyaniline derivatives based on 2-(1-methylbut-2-en-1-yl)aniline were synthesized to study the impact of the substituent on the polymer's characteristics. rsc.orgnih.gov

The polymerization process typically involves dissolving the aniline derivative in an acidic medium, such as hydrochloric acid, followed by the dropwise addition of an oxidizing agent like ammonium (B1175870) persulfate. nih.gov The resulting polymers can be characterized by various spectroscopic methods, including FT-IR and UV-visible spectroscopy, which often indicate that the polymers exist in the protonated emeraldine (B8112657) form. rsc.orgnih.gov

The introduction of substituents on the aniline ring can significantly alter the properties of the resulting polymers. For example, the surface morphology can change from a heterogeneous hierarchical structure to a spherical one. rsc.orgnih.gov Furthermore, such modifications can enhance the solubility of the polymers in common organic solvents, facilitating the creation of thin films. rsc.orgnih.gov These films have shown potential for use in chemical sensors, demonstrating high sensitivity to moisture and ammonia (B1221849). rsc.orgnih.govresearchgate.net The observed changes in polymer characteristics are often attributed to the steric and electronic effects of the substituents. rsc.orgnih.gov

While specific studies on the direct polymerization of this compound are not extensively detailed in the provided results, the principles derived from the polymerization of other substituted anilines are highly relevant. The chloro and ethoxyethoxy groups in this compound would be expected to influence the electronic properties, solubility, and morphology of the resulting polymer.

Ring Functionalization via C-H Activation or Directed Metalation

Site-Selective Functionalization

Site-selective functionalization of aniline derivatives is a powerful tool for creating complex molecules. rsc.orgnih.gov One of the key strategies to achieve this is through directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) on the aromatic ring, which interacts with an organolithium reagent to facilitate deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles, leading to regioselective substitution. wikipedia.org

The amine group or a derivative thereof can act as a DMG. For anilines, the amino group itself can be a moderate directing group, but often it is converted to a more potent DMG, such as an amide or a carbamate, to enhance the efficiency and selectivity of the ortho-lithiation. organic-chemistry.orgorganic-chemistry.org The ether linkage present in this compound could also potentially influence the regioselectivity of metalation.

In the context of this compound, the primary amine could direct lithiation to the C6 position. However, the ethoxyethoxy group at the C2 position is also a potential directing group. The competition between these two groups would determine the ultimate site of functionalization. The chloro substituent at the C5 position further influences the electronic landscape of the aromatic ring.

Recent advancements have also focused on chemo- and site-selective C(sp²)–H bond functionalization of aniline derivatives using other catalytic systems. For instance, a cooperative catalysis of bismuth(III) triflate and a Brønsted acid has been developed for the para-selective C–H functionalization of anilines with diazo compounds, yielding triarylmethane products. rsc.org Another approach involves an iodine-mediated selective C-H functionalization of unprotected anilines to synthesize p-amino-substituted unsymmetrical benzils and quinoxalines. bohrium.com These methods offer alternatives to traditional metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Hiyama, Suzuki-Miyaura)

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Hiyama couplings are particularly relevant for the functionalization of aryl halides like this compound.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. nih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of boronic acids. nih.govresearchgate.net For this compound, the chlorine atom can serve as the coupling partner for a variety of boronic acids or esters, enabling the introduction of alkyl, alkenyl, aryl, and heteroaromatic groups at the C5 position.

The development of efficient catalysts, often involving palladium complexes with bulky phosphine (B1218219) ligands, has been crucial for the successful coupling of challenging substrates, including unprotected anilines. nih.govnih.govsnnu.edu.cn For example, a Suzuki-Miyaura reaction was successfully developed for unprotected ortho-bromoanilines, demonstrating good to excellent yields with a range of boronic esters. nih.gov While this specific example uses a bromoaniline, the principles can be extended to chloroanilines, although the reactivity of the C-Cl bond is generally lower than that of a C-Br bond, often requiring more active catalyst systems. Micellar Suzuki cross-coupling reactions have also been explored as an environmentally friendly approach, allowing reactions to be conducted in water under aerobic conditions. mdpi.com

Hiyama Coupling:

The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source or a base, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org This method offers an alternative to the Suzuki-Miyaura coupling and is known for its compatibility with various functional groups. wikipedia.org

The chloro group of this compound can be coupled with various organosilanes to introduce new substituents. The reaction's scope has been expanded to include the formation of both Csp2-Csp2 and Csp2-Csp3 bonds. wikipedia.org Variations of the Hiyama coupling, such as the Hiyama-Denmark coupling, have been developed to proceed without the need for a fluoride activator, further increasing its utility. organic-chemistry.org

Table of Research Findings for Cross-Coupling Reactions:

| Coupling Reaction | Catalyst System | Coupling Partners | Key Features | Relevant Findings |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium complexes with phosphine ligands (e.g., t-BuBrettPhos, tBuXPhos) snnu.edu.cn | Aryl halides/pseudohalides and boronic acids/esters nih.govsnnu.edu.cn | Mild conditions, high functional group tolerance, commercially available reagents. nih.gov | Efficient coupling of unprotected ortho-bromoanilines has been demonstrated. nih.gov Micellar conditions offer a green chemistry approach. mdpi.com |

| Hiyama | Palladium catalyst with a fluoride or base activator organic-chemistry.org | Organic halides and organosilanes wikipedia.orgorganic-chemistry.org | Low toxicity of silicon reagents, can be performed without a fluoride activator (Hiyama-Denmark coupling). organic-chemistry.org | Applicable for Csp2-Csp2 and Csp2-Csp3 bond formation. wikipedia.org |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments of hydrogen and carbon atoms within a molecule.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy offers critical information about the number, connectivity, and chemical environment of protons in 5-Chloro-2-(2-ethoxyethoxy)aniline. The aromatic region of the spectrum is expected to show distinct signals for the protons on the substituted benzene (B151609) ring. The chemical shifts and coupling patterns of these aromatic protons are influenced by the electron-donating amino group, the electron-withdrawing chloro group, and the bulky ethoxyethoxy substituent.

The aliphatic portion of the molecule, the ethoxyethoxy chain, will also produce a characteristic set of signals. The ethoxy group will exhibit a triplet for the terminal methyl (CH₃) protons and a quartet for the adjacent methylene (B1212753) (CH₂) protons, a pattern indicative of an ethyl group. The two methylene groups of the ethoxyethoxy linker will appear as distinct multiplets, with their chemical shifts influenced by the adjacent oxygen atoms and the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| -NH₂ | 3.5 - 4.5 | Broad Singlet |

| Ar-O-CH₂- | 4.0 - 4.5 | Triplet |

| -O-CH₂-CH₂-O- | 3.6 - 4.0 | Multiplet |

| -O-CH₂-CH₃ | 3.4 - 3.8 | Quartet |

| -CH₂-CH₃ | 1.1 - 1.4 | Triplet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

¹³C NMR for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon skeleton of this compound. nih.govnist.govrasayanjournal.co.in Each unique carbon atom in the molecule will give rise to a distinct signal in the ¹³C NMR spectrum. The aromatic region will display signals for the six carbons of the benzene ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon bearing the amino group (C-NH₂) will be shifted upfield due to the electron-donating nature of the nitrogen, while the carbon attached to the chlorine atom (C-Cl) will be shifted downfield.

The aliphatic carbons of the ethoxyethoxy side chain will also be clearly resolved. The signals for the methylene carbons attached to oxygen atoms will appear in the downfield region of the aliphatic range, typically between 60 and 80 ppm. The terminal methyl carbon of the ethyl group will be found at the most upfield position.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 145 - 155 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-Cl | 120 - 130 |

| Aromatic C-H | 110 - 125 |

| Ar-O-CH₂- | 65 - 75 |

| -O-CH₂-CH₂-O- | 65 - 75 |

| -O-CH₂-CH₃ | 60 - 70 |

| -CH₂-CH₃ | 10 - 20 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. ipb.ptnih.govsemanticscholar.org These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the ethyl group and between the adjacent methylene groups of the ethoxyethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the aromatic ring and the ethoxyethoxy side chain, for example, by observing a correlation between the protons of the Ar-O-CH₂- group and the aromatic carbon C-O.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between protons on the ring and protons on the side chain.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.netresearchgate.netresearchgate.net These methods are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their bonds.

Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. researchgate.netresearchgate.netresearchgate.net

N-H Vibrations: The primary amine (-NH₂) group will give rise to two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches. A bending vibration (scissoring) is expected around 1600-1650 cm⁻¹.

C-O Vibrations: The ether linkages (C-O-C) in the ethoxyethoxy group will produce strong C-O stretching bands in the fingerprint region, typically between 1050 and 1250 cm⁻¹.

C-Cl Vibration: The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

C-H Vibrations: The spectrum will also contain bands corresponding to the stretching and bending vibrations of the aromatic and aliphatic C-H bonds.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -NH₂ | Asymmetric Stretch | 3400 - 3500 | Medium |

| -NH₂ | Symmetric Stretch | 3300 - 3400 | Medium |

| -NH₂ | Scissoring | 1600 - 1650 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

| C=C Aromatic | Stretch | 1450 - 1600 | Medium-Strong |

| C-O Ether | Stretch | 1050 - 1250 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Identification of Aromatic and Aliphatic Stretching/Bending Modes

The distinction between aromatic and aliphatic C-H vibrations is a key aspect of spectral interpretation.

Aromatic C-H Stretching: These vibrations typically occur at wavenumbers just above 3000 cm⁻¹ (3000-3100 cm⁻¹). nih.gov

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups in the ethoxyethoxy chain will appear just below 3000 cm⁻¹ (2850-3000 cm⁻¹). nih.gov

Aromatic C-H Bending: The out-of-plane C-H bending vibrations of the substituted benzene ring are found in the region of 650-900 cm⁻¹. The specific pattern of these bands can often provide information about the substitution pattern on the ring. In-plane bending vibrations are observed between 1000 and 1300 cm⁻¹.

Aliphatic C-H Bending: The bending vibrations (scissoring and rocking) of the methylene groups and the asymmetric and symmetric bending of the methyl group occur in the range of 1350-1470 cm⁻¹.

The combination of these spectroscopic techniques provides a powerful toolkit for the unequivocal structural determination and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the molecular analysis of this compound, offering precise data on its mass and structural features.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of this compound, which is C₁₀H₁₄ClNO₂. matrixscientific.com This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique elemental composition, distinguishing it from other potential formulas with the same nominal mass.

The theoretical exact mass of the [M+H]⁺ ion of this compound is calculated to be 216.0786 Da. An experimental HRMS measurement that aligns closely with this theoretical value provides definitive confirmation of the molecular formula. The minuscule difference between the measured and theoretical mass, known as mass error and expressed in parts per million (ppm), is a key indicator of a correct assignment.

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass | 216.0786 Da |

| Hypothetical Experimental Mass | 216.0782 Da |

| Mass Error | -1.85 ppm |

In addition to providing molecular weight, mass spectrometry can be used to elicit structural information through fragmentation analysis. In this process, the molecule is ionized and breaks apart into smaller, characteristic fragment ions. The resulting pattern, or mass spectrum, serves as a molecular fingerprint.

Cleavage of the ethoxyethoxy side chain: Loss of the ethoxyethyl group (•CH₂CH₂OCH₂CH₃) or fragments thereof.

Alpha-cleavage: Breakage of the C-O bond adjacent to the aromatic ring.

Loss of functional groups: Elimination of the chloro group or the entire ether chain.

Analyzing the mass-to-charge ratios of these fragments helps to piece together the molecule's structure, confirming the connectivity of the aniline (B41778), the chloro substituent, and the ethoxyethoxy group.

Table 2: Predicted Mass Fragments of this compound

| Fragment Structure | Predicted m/z | Description |

|---|---|---|

| [C₁₀H₁₄ClNO₂]⁺ | 215/217 | Molecular Ion (M⁺) with isotopic pattern for Cl |

| [C₈H₈ClNO]⁺ | 169/171 | Loss of ethoxy group (•OCH₂CH₃) |

| [C₆H₅ClNO]⁺ | 142/144 | Cleavage of the ether bond at the ring |

| [C₄H₉O₂]⁺ | 89 | Ethoxyethoxy fragment |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds like this compound from a mixture, making it an excellent tool for purity assessment. epa.gov

In this method, the sample is first vaporized and passed through a gas chromatography column. The GC separates individual components based on their different boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which generates a mass spectrum for identification.

The identity of this compound is confirmed by matching both its retention time (the time it takes to pass through the GC column) and its mass spectrum with that of a known reference standard analyzed under the same conditions. unl.edu The presence of other peaks in the chromatogram would indicate impurities, and their corresponding mass spectra could be used to identify them. This dual confirmation provides a high degree of confidence in both the identity and purity of the compound. d-nb.info

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light, such as the substituted aromatic ring in this compound. sciencepublishinggroup.com

The aniline ring system in this compound is the primary chromophore responsible for its UV-Vis absorption profile. The absorption of UV light excites electrons from lower energy orbitals (the ground state) to higher energy orbitals (the excited state). For this molecule, two main types of electronic transitions are expected:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) orbitals within the aromatic ring. They typically result in strong absorption bands at shorter wavelengths, often below 300 nm. researchgate.net

n → π* Transitions: This type of transition involves moving a non-bonding electron (n), such as one from the lone pair on the nitrogen of the amino group, to an anti-bonding (π) orbital of the aromatic ring. These are lower-energy transitions and appear as weaker absorption bands at longer wavelengths compared to π → π transitions. researchgate.net

The specific wavelengths of maximum absorbance (λmax) are influenced by the substituents on the aromatic ring (the chloro, amino, and ethoxyethoxy groups), which can shift the absorption peaks to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

UV-Vis spectroscopy serves as a simple and effective real-time method for monitoring the progress of chemical reactions that produce or consume this compound. researchgate.net This is possible if the starting materials, intermediates, and the final product have distinct UV-Vis absorption spectra.

For instance, in a reaction to synthesize this compound, one could monitor the disappearance of a reactant's characteristic absorption peak or the appearance of the product's unique peak over time. researchgate.net By applying the Beer-Lambert law, which relates absorbance directly to concentration, the change in absorbance at a specific wavelength can be used to quantify the rate of product formation or reactant consumption, allowing for the determination of reaction kinetics and endpoint. sciencepublishinggroup.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations would typically be employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium to large-sized molecules. For 5-Chloro-2-(2-ethoxyethoxy)aniline, DFT calculations would be used to:

Optimize the molecular geometry: To find the lowest energy conformation of the molecule. This would provide information on bond lengths, bond angles, and dihedral angles.

Calculate electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These properties are key to understanding the molecule's reactivity and intermolecular interactions.

No specific DFT studies on this compound have been found in the reviewed literature.

Ab Initio Methods

Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), would serve to:

Provide a benchmark for DFT results: Comparing geometries and energies from ab initio methods with those from DFT helps to validate the chosen functional and basis set.

Investigate excited states: More advanced ab initio methods can be used to study the electronic transitions of the molecule.

No specific ab initio studies on this compound have been identified in the public domain.

Prediction of Reactivity and Reaction Pathways

A significant application of computational chemistry is the prediction of how a molecule will behave in a chemical reaction. This involves identifying reactive sites and mapping out the energy changes that occur as reactants are converted into products.

Transition State Analysis

To understand the mechanism of a chemical reaction involving this compound, it would be necessary to locate the transition state—the highest energy point along the reaction coordinate. Computational methods would be used to:

Identify transition state structures: These are saddle points on the potential energy surface.

Calculate activation energies: The energy difference between the reactants and the transition state determines the reaction rate.

There are no available studies detailing transition state analysis for reactions involving this compound.

Energetic Profiles of Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. This profile provides a detailed map of the energy landscape of the reaction, revealing the feasibility and spontaneity of the transformation.

No research detailing the energetic profiles of transformations for this compound could be located.

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties of a molecule, which can be used to interpret experimental spectra or to predict the appearance of spectra for uncharacterized compounds. For this compound, these predictions would include:

Infrared (IR) and Raman spectra: Calculations of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule.

Ultraviolet-Visible (UV-Vis) spectra: The prediction of electronic transitions can help to understand the molecule's absorption of light and its color.

No specific computational predictions of spectroscopic properties for this compound are available in the scientific literature.

Computational NMR and IR Spectral Simulations

Computational simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are invaluable tools for structural elucidation. These simulations are typically performed using Density Functional Theory (DFT), which can predict the magnetic shielding of nuclei and the vibrational frequencies of bonds with a high degree of accuracy. longdom.org

¹H and ¹³C NMR Spectral Simulations:

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are employed to calculate the isotropic magnetic shielding constants, which are then converted into chemical shifts (δ) relative to a standard, typically tetramethylsilane (B1202638) (TMS). core.ac.uk

For this compound, the simulated ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethoxyethoxy side chain, and the amine protons. The substitution pattern on the aniline (B41778) ring—a chloro group at position 5 and an ethoxyethoxy group at position 2—significantly influences the chemical shifts of the aromatic protons due to electronic effects. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the ether oxygen would lead to a predictable dispersion of these signals. Similarly, the protons of the methylene (B1212753) groups in the ethoxyethoxy chain would exhibit characteristic shifts and coupling patterns.

The simulated ¹³C NMR spectrum would provide information on each carbon atom in the molecule. The carbons of the benzene (B151609) ring would appear in the aromatic region, with their specific shifts influenced by the attached substituents. The carbon atoms of the ethoxyethoxy group would be found in the aliphatic region of the spectrum.

Illustrative Simulated NMR Data for this compound:

| Atom | Simulated ¹H Chemical Shift (ppm) | Atom | Simulated ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.70 - 7.10 | Aromatic-C | 115.0 - 150.0 |

| -NH₂ | ~3.90 | C-Cl | ~125.0 |

| -OCH₂CH₂O- | 3.80 - 4.10 | C-N | ~140.0 |

| -OCH₂CH₃ | 3.60 - 3.80 | C-O | ~148.0 |

| -CH₂CH₃ | 1.20 - 1.40 | -OCH₂CH₂O- | 68.0 - 72.0 |

| -OCH₂CH₃ | ~67.0 | ||

| -CH₂CH₃ | ~15.0 |

Note: The above data is illustrative and represents typical chemical shift ranges for the functional groups present in the molecule.

FT-IR Spectral Simulations:

Computational simulations of the infrared spectrum involve calculating the vibrational frequencies corresponding to the different normal modes of the molecule. These frequencies are dependent on the bond strengths and the masses of the atoms involved. DFT calculations can predict these vibrational frequencies, which can then be compared with experimental FT-IR spectra to aid in the assignment of absorption bands. researchgate.net

For this compound, key vibrational modes would include the N-H stretching of the amine group, C-H stretching of the aromatic ring and the aliphatic chain, C-O-C stretching of the ether linkages, and the C-Cl stretching. The simulated spectrum would provide a detailed fingerprint of the molecule's vibrational properties. materialsciencejournal.org

Illustrative Simulated FT-IR Data for this compound:

| Vibrational Mode | Simulated Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3450 |

| N-H Stretch (symmetric) | ~3350 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C-O-C Stretch (asymmetric) | 1200 - 1250 |

| C-O-C Stretch (symmetric) | 1050 - 1150 |

| C-N Stretch | 1280 - 1350 |

| C-Cl Stretch | 650 - 750 |

Note: The above data is illustrative and based on characteristic vibrational frequencies for the functional groups.

UV-Vis Absorption Predictions

The electronic absorption properties of a molecule, which determine its color and how it interacts with ultraviolet and visible light, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring. The presence of the amino group (an auxochrome) and the ethoxyethoxy group will influence the position and intensity of the absorption maxima (λ_max). TD-DFT calculations can predict the λ_max values and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are valuable for understanding the photophysical properties of the molecule. researchgate.net

Illustrative Predicted UV-Vis Absorption Data for this compound:

| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~290 | ~0.05 |

| S₀ → S₂ | ~245 | ~0.12 |

Note: The above data is illustrative and based on typical electronic transitions for substituted anilines.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations can reveal information about the conformational dynamics, intermolecular interactions, and transport properties of this compound in various environments, such as in solution or interacting with a surface. core.ac.ukworldscientific.com

Applications and Potential Research Directions in Materials Science and Organic Synthesis

Building Block in Organic Synthesis

Substituted anilines are a cornerstone in the synthesis of a wide array of organic compounds. The reactivity of the aniline (B41778) functional group, combined with the modifying effects of its substituents, allows for the construction of complex molecular architectures.

Precursor for Complex Molecules

The primary amino group of 5-Chloro-2-(2-ethoxyethoxy)aniline, attached to an aromatic ring, is a key functional group that allows it to serve as a precursor for a variety of more complex molecules. Aromatic amines are widely used in diazotization-coupling reactions to form azo dyes. unb.canih.gov This process involves the conversion of the primary aromatic amine into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline. nih.govbyjus.com The resulting azo compounds have extended conjugated systems and are often intensely colored, making them suitable for use as dyes. byjus.com

While specific examples detailing the use of this compound in the synthesis of azo dyes are not prevalent in the literature, the general reactivity of substituted anilines in such reactions is well-established. unb.canih.gov The presence of the chloro and ethoxyethoxy substituents on the aniline ring would be expected to influence the color and properties of the resulting dye. For instance, a patent for rinsable dyes describes the use of aniline-2,5-disulfonic salt in a similar diazotization-coupling sequence. google.com Furthermore, substituted anilines are known starting materials for the synthesis of various heterocyclic compounds, including benzothiazole (B30560) and cinnoline (B1195905) derivatives. wisdomlib.org

Intermediate in the Synthesis of Specialty Chemicals

The role of substituted anilines as intermediates in the production of specialty chemicals is a significant area of their application. rsc.org These intermediates are crucial building blocks that are converted through one or more synthetic steps into a final product with specific desired properties. A notable example is the synthesis of 5-chloro-2-(2,4-dichlorophenoxy)aniline, an intermediate used in the production of the widely used antimicrobial agent, triclosan. google.com

Given its structural features, this compound is positioned as a valuable intermediate for the synthesis of a range of specialty chemicals. The chloro-substituted aniline core is a common motif in various industrially significant molecules. The ethoxyethoxy side chain can impart increased solubility and other desirable physical properties to both the intermediate and the final product.

| Property | Value | Source |

|---|---|---|

| CAS Number | 946772-83-4 | sigmaaldrich.com |

| Molecular Formula | C10H14ClNO2 | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | OMEAIUGYVNPPMS-UHFFFAOYSA-N | sigmaaldrich.com |

Integration into Polymeric Structures

The modification of polymers through the incorporation of functional monomers is a key strategy for developing new materials with tailored properties. Substituted anilines are particularly interesting in this regard due to their ability to be polymerized into polyaniline (PANI) derivatives.

Monomer for Polymer Synthesis

Polyaniline is a well-known conducting polymer, but its applications can be limited by poor solubility in common solvents. One effective method to overcome this is to use substituted aniline derivatives as monomers in the polymerization process. rsc.orgresearchgate.net The introduction of substituents onto the aniline ring can significantly improve the solubility and processability of the resulting polymer. rsc.org

Research has shown that incorporating alkoxy groups at the ortho position of the aniline ring has a beneficial effect on the solubility of the polymers, making them soluble in a wider range of organic solvents. rsc.org this compound, with its ethoxyethoxy group at the ortho position, fits this profile and is therefore a promising monomer for the synthesis of soluble polyaniline derivatives. The polymerization of such monomers can be carried out in aqueous acid solutions using an oxidant like ammonium (B1175870) persulfate. researchgate.net The resulting polymers can be characterized by various spectroscopic techniques to confirm their structure and composition. researchgate.net

Role in Modifying Polymer Properties

The substituents on the aniline monomer play a crucial role in determining the properties of the final polymer. The incorporation of this compound into a polymer chain would be expected to modify its properties in several ways. The ethoxyethoxy side chain, being flexible and polar, can increase the solubility of the polymer in organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). rsc.org This improved solubility is advantageous for creating uniform thin films, which are essential for many applications. rsc.org

Furthermore, the presence of substituents can influence the morphology and electronic properties of the polymer. Studies on other substituted polyanilines have shown that the surface morphology can change from a heterogeneous structure to a more uniform spherical structure depending on the substituent. researchgate.net The introduction of a bulky substituent can also lead to an increase in the luminescence intensity of the polymer due to steric hindrance. researchgate.net The chloro- and ethoxyethoxy groups would also modulate the electronic properties of the polyaniline backbone, which could be harnessed for various functional applications.

Exploration in Functional Materials Development

The development of functional materials with specific electrical, optical, or sensory properties is a major driver of materials science research. Polymers derived from substituted anilines are being actively explored for a variety of advanced applications.

The high sensitivity of substituted polyaniline films to moisture and ammonia (B1221849) has demonstrated their potential in the design of chemical sensors. researchgate.netrsc.org The ability to tune the properties of these polymers by changing the substituents on the aniline ring allows for the optimization of sensor performance. rsc.org The improved processability of soluble polyaniline derivatives makes it easier to fabricate the thin films required for these devices. rsc.org

Polymers based on this compound could also find applications in other areas of functional materials. The modified electronic properties and potential for increased photoluminescence suggest that these materials could be of interest for use in electrochromic devices or as components in light-emitting diodes. The general versatility of substituted anilines in creating materials with tailored properties opens up a wide range of research directions for polymers derived from this compound. researchgate.net

| Area of Application | Key Findings | Potential Relevance to this compound | Source |

|---|---|---|---|

| Azo Dye Synthesis | Substituted anilines are key precursors for azo dyes through diazotization-coupling reactions. | Can be used to synthesize novel azo dyes with potentially unique colors and properties. | unb.ca, nih.gov |

| Polymer Synthesis | Ortho-alkoxy substituted anilines improve the solubility of the resulting polyaniline derivatives. | The ortho-ethoxyethoxy group is expected to enhance the solubility and processability of the polymer. | rsc.org |

| Polymer Property Modification | Substituents on the aniline ring affect the morphology, electronic properties, and photoluminescence of the polymer. | The chloro and ethoxyethoxy groups can be used to tune the material's properties for specific applications. | researchgate.net, researchgate.net |

| Functional Materials | Substituted polyanilines are used to create chemical sensors with high sensitivity. | Polymers from this monomer could be developed for use in advanced sensor devices. | rsc.org, researchgate.net |

Components in Dyes and Pigments

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of dyes and pigments. The primary amino group on the aniline ring is readily diazotized and then coupled with various aromatic compounds to form azo dyes, which constitute the largest class of commercial colorants. roadmaptozero.comafirm-group.com

The structure of this compound makes it a potentially valuable intermediate in this field. The presence of the chlorine atom and the ethoxyethoxy group on the aromatic ring would be expected to influence the final color, fastness properties, and solubility of the resulting dyes. The chlorine atom, an electron-withdrawing group, can shift the absorption spectrum of the dye, potentially leading to deeper and more intense colors. nih.gov The ethoxyethoxy group, being flexible and polar, could enhance the solubility of the dye in various solvents or polymer matrices, a desirable property for many applications.

Although specific examples of dyes synthesized from this compound are not readily found in the literature, the general reaction scheme for producing an azo dye from this aniline derivative would involve a two-step process:

Diazotization: The amine group of this compound is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

Coupling: The resulting diazonium salt is then reacted with a suitable coupling component, such as a phenol, naphthol, or another aromatic amine, to form the final azo dye.

The properties of the final dye could be fine-tuned by the choice of the coupling component, offering a modular approach to a diverse palette of colors.

Electrochemical Applications

Aniline and its substituted derivatives are well-known precursors for the synthesis of conducting polymers, most notably polyaniline (PANI). nih.govrsc.org These polymers can be synthesized through electrochemical polymerization and exhibit interesting electronic and optical properties, making them suitable for applications in sensors, electrochromic devices, and corrosion protection. nih.govscispace.com

The electrochemical polymerization of aniline derivatives typically involves the oxidation of the monomer at an electrode surface to form radical cations, which then couple to form polymer chains. nih.gov The substituents on the aniline ring can significantly impact the polymerization process and the properties of the resulting polymer.

For this compound, the chlorine atom and the ethoxyethoxy group would likely influence:

Polymerization Potential: The electron-withdrawing nature of the chlorine atom might increase the oxidation potential required for polymerization.

Solubility and Processability: The ethoxyethoxy side chain could improve the solubility of the resulting polymer in common organic solvents, a significant advantage over the often intractable parent polyaniline. ias.ac.in This enhanced processability would facilitate the fabrication of thin films and coatings.

Electrochemical and Optical Properties: The substituents would modulate the electronic structure of the polymer, affecting its conductivity, electrochromic behavior, and sensing capabilities. The flexible ether linkages could also influence the morphology and ion transport properties of the polymer. mdpi.com

While specific studies on the electrochemical polymerization of this compound are not available, research on other substituted anilines provides a strong basis for its potential in this area. scispace.comrdd.edu.iq

Future Research Avenues

The limited specific research on this compound highlights a number of promising areas for future investigation.

Development of Novel Catalytic Transformations

The amine and chloro-aromatic functionalities of this compound make it an interesting substrate for a variety of catalytic cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for the construction of complex molecules from simpler precursors. Potential catalytic transformations involving this compound could include:

Buchwald-Hartwig Amination: The chloro group could be replaced by various amines, amides, or carbamates to generate a library of new, highly functionalized aniline derivatives.

Suzuki-Miyaura Coupling: The chloro group could be coupled with boronic acids or esters to form new carbon-carbon bonds, leading to the synthesis of biaryl compounds with potentially interesting optical or electronic properties. thermofisher.com

Heck and Sonogashira Couplings: The chloro group could be reacted with alkenes or alkynes, respectively, to introduce unsaturated moieties, further expanding the molecular diversity accessible from this starting material.

The development of efficient and selective catalytic methods for the transformation of this compound would provide access to a wide range of novel compounds for applications in medicinal chemistry, materials science, and agrochemicals.

Sustainable Synthesis Routes

The development of green and sustainable methods for the synthesis of fine chemicals is a major focus of modern chemical research. Future work on this compound could focus on developing more environmentally friendly synthetic routes. This could involve:

Catalytic Hydrogenation: Replacing traditional stoichiometric reducing agents for the synthesis of the aniline from a corresponding nitro precursor with catalytic hydrogenation using heterogeneous or homogeneous catalysts.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.

Biocatalysis: Exploring the use of enzymes for specific transformations, which can operate under mild conditions and with high selectivity.

A patent for the preparation of a related compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline, describes a catalytic hydrogenation process, indicating the feasibility of such approaches for this class of compounds. google.com

Structure-Property Relationships in Advanced Materials

A systematic investigation into the relationship between the molecular structure of materials derived from this compound and their physical and chemical properties is a crucial area for future research. This could involve:

Polymer Studies: Synthesizing a series of polymers and copolymers based on this monomer and systematically varying the comonomer, molecular weight, and architecture. The resulting materials could be characterized for their thermal, mechanical, electrical, and optical properties to establish clear structure-property relationships. researchgate.netmdpi.com

Small Molecule-Based Materials: Incorporating this compound into liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials and studying how its specific structural features influence the performance of these devices. Research on aniline-based squaraines for bioimaging has shown how tuning the aniline structure can impact the material's properties. rsc.org

Computational Modeling: Using computational chemistry to predict the properties of materials derived from this compound and to guide the design of new materials with targeted functionalities.

By understanding these fundamental relationships, it will be possible to rationally design and synthesize new advanced materials with tailored properties for a wide range of applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.